![molecular formula C32H22N8O10S3 B13784760 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate CAS No. 68938-67-0](/img/structure/B13784760.png)
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate is a complex organic compound with the molecular formula C32H22N8O10S3 and a molecular weight of 774.8. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Métodos De Preparación
The synthesis of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves a series of diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Análisis De Reacciones Químicas
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include strong acids like hydrochloric acid for diazotization and reducing agents like sodium sulfite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves its ability to form stable diazonium salts, which can then participate in various coupling reactions. These reactions often target nucleophilic sites on other molecules, leading to the formation of azo compounds. The molecular pathways involved include the stabilization of the diazonium ion and its subsequent reaction with nucleophiles.
Comparación Con Compuestos Similares
Similar compounds to 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate include other diazonium salts and azo compounds. Some examples are:
- 4-[(4-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
- 4-[(2-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
What sets this compound apart is its specific substitution pattern, which influences its reactivity and the color properties of the resulting azo compounds .
Propiedades
Número CAS |
68938-67-0 |
|---|---|
Fórmula molecular |
C32H22N8O10S3 |
Peso molecular |
774.8 g/mol |
Nombre IUPAC |
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate |
InChI |
InChI=1S/2C16H10N4O3S.H2O4S/c2*17-18-15-8-9-16(14-7-2-1-6-13(14)15)20-19-11-4-3-5-12(10-11)24(21,22)23;1-5(2,3)4/h2*1-10H;(H2,1,2,3,4) |
Clave InChI |
ILZDMJTXWHOGOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


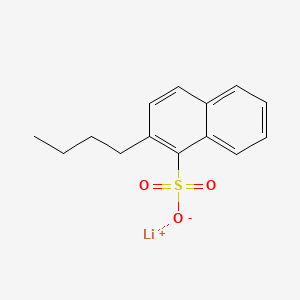
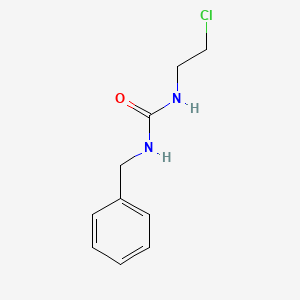
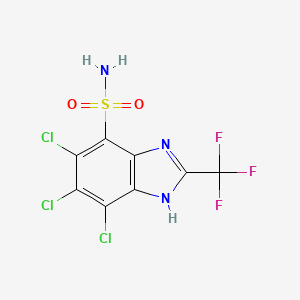
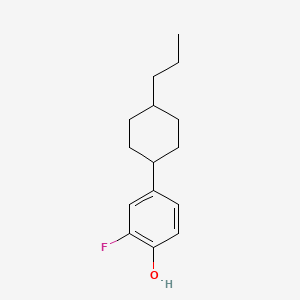
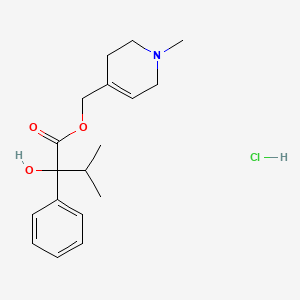
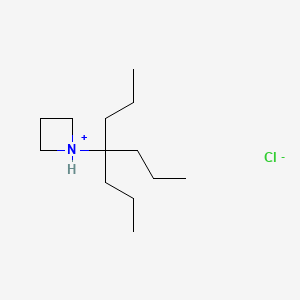
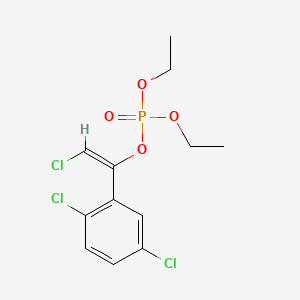
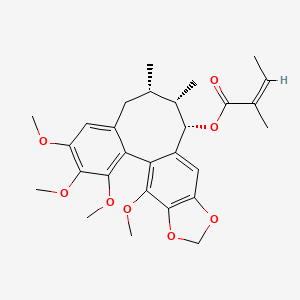
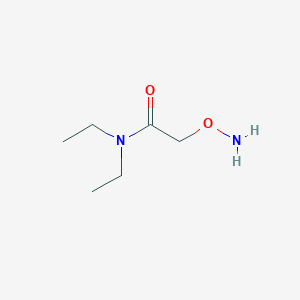
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
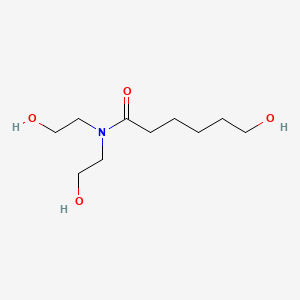
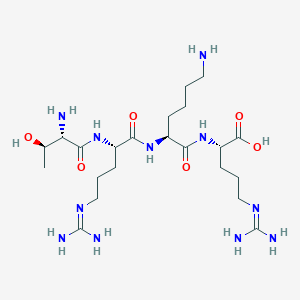
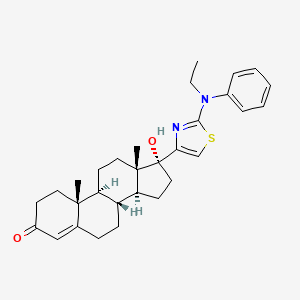
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
